molecular formula C19H17FN2O3 B6580567 methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207009-46-8

methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6580567
CAS No.: 1207009-46-8
M. Wt: 340.3 g/mol
InChI Key: JMHWRQHMQSHXDF-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a complex organic compound characterized by its quinoline core structure, which is substituted with various functional groups including a fluorine atom, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be performed to reduce the quinoline ring or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2,3-dione.

  • Reduction: Reduced quinoline derivatives, such as 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylic acid.

  • Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 8-Fluoroquinoline: Similar to the target compound but lacks the methoxy and methyl groups.

  • 4-[(2-Methoxy-5-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but without the fluorine atom.

  • Methyl 8-fluoro-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate: Similar but with a different position of the methoxy group.

Uniqueness: The presence of both the fluorine atom and the methoxy group in the target compound provides unique chemical and biological properties that distinguish it from similar compounds. These modifications can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 8-fluoro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-11-7-8-17(24-2)15(9-11)21-14-10-16(19(23)25-3)22-18-12(14)5-4-6-13(18)20/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHWRQHMQSHXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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